molecular formula C15H15NO2 B14264156 benzyl N-methoxybenzenecarboximidate CAS No. 185197-15-3

benzyl N-methoxybenzenecarboximidate

Cat. No.: B14264156
CAS No.: 185197-15-3
M. Wt: 241.28 g/mol
InChI Key: NKZWYOPXJUVSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-methoxybenzenecarboximidate is an organic compound characterized by a benzyl ester group, a methoxy-substituted benzene ring, and a carboximidate functional group. This structure combines aromatic and imidate moieties, which may confer unique reactivity and biological activity.

Properties

CAS No.

185197-15-3

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

benzyl N-methoxybenzenecarboximidate

InChI

InChI=1S/C15H15NO2/c1-17-16-15(14-10-6-3-7-11-14)18-12-13-8-4-2-5-9-13/h2-11H,12H2,1H3

InChI Key

NKZWYOPXJUVSIP-UHFFFAOYSA-N

Canonical SMILES

CON=C(C1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl N-methoxybenzenecarboximidate can be synthesized through the reaction of benzyl chloroformate with N-methoxyamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where benzyl chloroformate and N-methoxyamine are combined under controlled conditions. The reaction mixture is then subjected to purification processes such as distillation or crystallization to obtain the pure compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.

    Reduction: The compound can be reduced to form benzylamine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl N-methoxybenzenecarboximidate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective reactions without interference from the amine group.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of benzyl N-methoxybenzenecarboximidate involves its ability to protect amine groups through the formation of stable carbamate linkages. This protection prevents unwanted side reactions during synthesis and can be removed under specific conditions, such as catalytic hydrogenation or treatment with strong acids.

Comparison with Similar Compounds

Key Differences :

  • Functional groups : Benzyl N-methoxybenzenecarboximidate contains a carboximidate group (C=N–O–), distinguishing it from esters (e.g., benzyl phenyl acetate) and amides (e.g., N-benzyl-2-methoxy-N-methylacetamide) .
  • Substituent positions : Unlike N'-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide, which has a hydroxy group at position 1 and methyl at position 4, the target compound likely lacks these substituents, affecting its electronic profile and reactivity .

Physical and Chemical Properties

Property Benzyl Phenyl Acetate N'-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide N-benzyl-2-methoxy-N-methylacetamide This compound (Inferred)
Molecular Formula C₁₅H₁₄O₂ C₉H₁₂N₂O₂ C₁₁H₁₅NO₂ C₁₅H₁₃NO₂ (estimated)
Molecular Weight 226.27 g/mol 180.20 g/mol 193.24 g/mol ~239.27 g/mol
Boiling Point 317–319°C Not reported Not reported Likely lower than esters due to imidate group
Solubility 33% in 90% ethanol Likely polar due to hydroxy group Moderate in organic solvents High in polar aprotic solvents (e.g., DMF)

Notes:

  • Carboximidates are typically more reactive toward nucleophiles than esters or amides due to the electron-deficient imidate group .
  • The benzyl group in benzyl phenyl acetate enhances lipophilicity, whereas polar substituents (e.g., hydroxy in ) increase aqueous solubility .

Data Tables

Table 1: Functional Group Impact on Reactivity

Compound Functional Group Reactivity Profile
Benzyl phenyl acetate Ester (COO) Hydrolyzes under acidic/basic conditions
N-benzyl-2-methoxy-N-methylacetamide Amide (CON) Resistant to hydrolysis
This compound Imidate (C=N–O–) High reactivity with nucleophiles

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.